molecular formula C16H11BrClN3O2 B2978772 6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide CAS No. 2094929-21-0

6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide

Cat. No. B2978772
CAS RN: 2094929-21-0
M. Wt: 392.64
InChI Key: FYJSSBNYDDTJNJ-UHFFFAOYSA-N
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Description

6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of quinoline-based molecules and has been studied for its various biological activities.

Mechanism of Action

The exact mechanism of action of 6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting certain enzymes or signaling pathways in the body.
Biochemical and physiological effects:
Studies have shown that 6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide can modulate various biochemical and physiological processes in the body. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide in lab experiments include its synthetic accessibility, low toxicity, and potential as a therapeutic agent. However, the limitations of using this compound in lab experiments include its limited solubility and stability, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide. These include further studies on its mechanism of action, optimization of its synthetic route, and evaluation of its potential as a therapeutic agent for various diseases. Additionally, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide involves the reaction of 6-bromo-5-chloro-3-pyridinecarboxylic acid with 8-methoxy-2-aminquinoline in the presence of a coupling reagent. The resulting compound is then treated with an acid to obtain the final product.

Scientific Research Applications

The potential of 6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide as a therapeutic agent has been extensively studied in scientific research. This compound has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential in treating diseases such as cancer, Alzheimer's, and Parkinson's.

properties

IUPAC Name

6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3O2/c1-23-13-5-4-12(10-3-2-6-19-14(10)13)21-16(22)9-7-11(18)15(17)20-8-9/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJSSBNYDDTJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(N=C3)Br)Cl)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-5-chloro-N-(8-methoxyquinolin-5-yl)pyridine-3-carboxamide

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